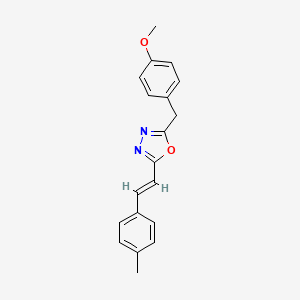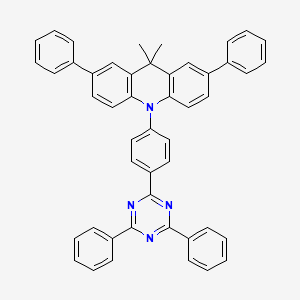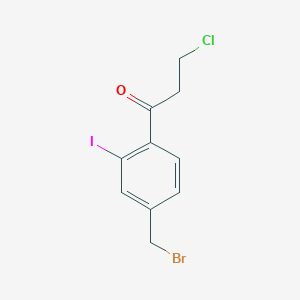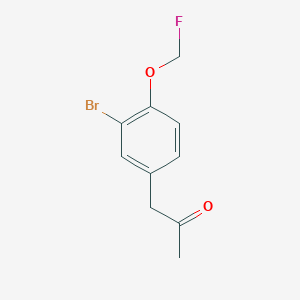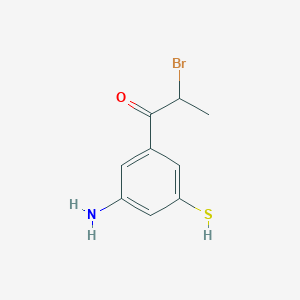
1-(3-Amino-5-mercaptophenyl)-2-bromopropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Amino-5-mercaptophenyl)-2-bromopropan-1-one is an organic compound with a molecular formula of C9H10BrNOS This compound is characterized by the presence of an amino group, a mercapto group, and a bromine atom attached to a propanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-5-mercaptophenyl)-2-bromopropan-1-one typically involves the bromination of 1-(3-Amino-5-mercaptophenyl)propan-1-one. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
1-(3-Amino-5-mercaptophenyl)-2-bromopropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The mercapto group can be oxidized to form disulfides or reduced to form thiols.
Condensation Reactions: The amino group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or iodine can be used for oxidation, often in aqueous or alcoholic solutions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
科学研究应用
1-(3-Amino-5-mercaptophenyl)-2-bromopropan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive amino and mercapto groups.
Industry: It can be used in the development of corrosion inhibitors and other specialty chemicals
作用机制
The mechanism by which 1-(3-Amino-5-mercaptophenyl)-2-bromopropan-1-one exerts its effects depends on its interaction with molecular targets. The amino and mercapto groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The bromine atom can also participate in electrophilic reactions, further contributing to the compound’s reactivity .
相似化合物的比较
Similar Compounds
3-Amino-5-mercapto-1,2,4-triazole: Similar in structure but with a triazole ring instead of a propanone backbone.
1-(3-Amino-5-mercaptophenyl)-3-bromopropan-2-one: A positional isomer with the bromine atom at a different position.
3-Methyl-4-amino-5-mercapto-1,2,4-triazole: Another triazole derivative with a methyl group.
Uniqueness
1-(3-Amino-5-mercaptophenyl)-2-bromopropan-1-one is unique due to its specific combination of functional groups and the position of the bromine atom.
属性
分子式 |
C9H10BrNOS |
|---|---|
分子量 |
260.15 g/mol |
IUPAC 名称 |
1-(3-amino-5-sulfanylphenyl)-2-bromopropan-1-one |
InChI |
InChI=1S/C9H10BrNOS/c1-5(10)9(12)6-2-7(11)4-8(13)3-6/h2-5,13H,11H2,1H3 |
InChI 键 |
JLHUAELAEBFPAN-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)C1=CC(=CC(=C1)S)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


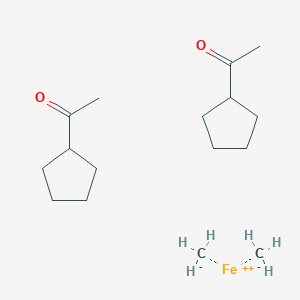
![4-Quinazolineacetic acid, 8-fluoro-3,4-dihydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-, methyl ester, (4S)-](/img/structure/B14043590.png)
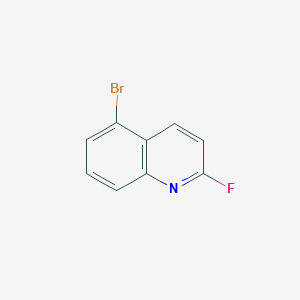

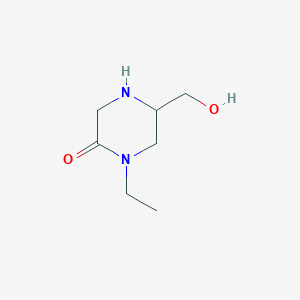

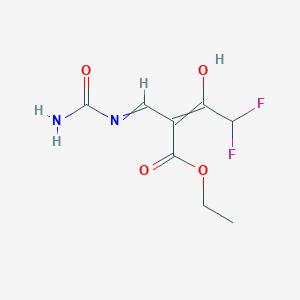
![(R)-(5-Boc-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazin-3-YL)boronic acid pinacol ester](/img/structure/B14043627.png)
